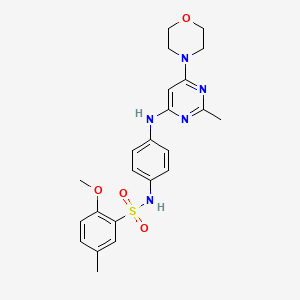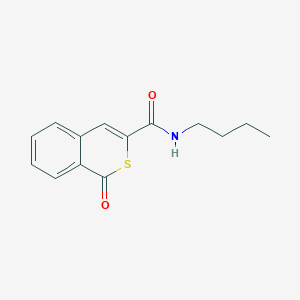
N-butyl-1-oxo-1H-isothiochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-1-oxo-1H-isothiochromene-3-carboxamide: is a heterocyclic compound belonging to the isothiochromene family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From 2-benzofuran-1(3H)-one (phthalide): The synthesis of 1-oxo-1H-isothiochromenes can be achieved from 2-benzofuran-1(3H)-one. The process involves bromination of 6-chloro- and 6-bromo-2-benzofuran-1(3H)-ones, followed by hydrolysis to form 5-chloro- or 5-bromo-2-formylbenzoic acids.
From ortho-formylbenzoic acids: Another method involves the reaction of ortho-formylbenzoic acids with rhodanine, followed by recyclization in a basic medium.
Industrial Production Methods: Industrial production methods for N-butyl-1-oxo-1H-isothiochromene-3-carboxamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-butyl-1-oxo-1H-isothiochromene-3-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the isothiochromene ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-butyl-1-oxo-1H-isothiochromene-3-carboxamide is used as a building block in organic synthesis to create complex molecules with potential biological activity .
Biology: The compound and its derivatives exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, particularly in the treatment of infectious diseases and cancer .
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of N-butyl-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
- 1-oxo-1H-isothiochromene-3-carboxylic acid
- 1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide
- 1-oxo-1H-isothiochromene-3-carboxylate
Comparison: N-butyl-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its N-butyl substituent, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C14H15NO2S |
|---|---|
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
N-butyl-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C14H15NO2S/c1-2-3-8-15-13(16)12-9-10-6-4-5-7-11(10)14(17)18-12/h4-7,9H,2-3,8H2,1H3,(H,15,16) |
InChI-Schlüssel |
KCFCUVLTMZVDQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=CC2=CC=CC=C2C(=O)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B14982321.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982326.png)
![3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B14982334.png)
![N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B14982335.png)
![4-methoxy-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B14982352.png)
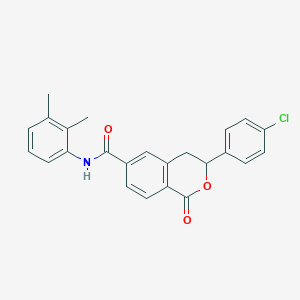
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14982361.png)
![4-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B14982369.png)
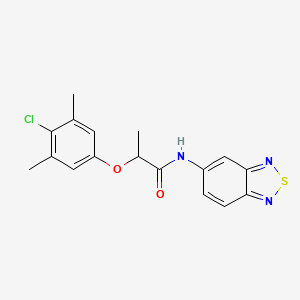
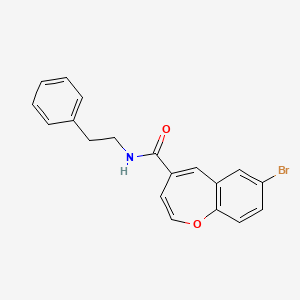
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-fluorobenzamide](/img/structure/B14982384.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B14982406.png)
![2-[2-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B14982417.png)
